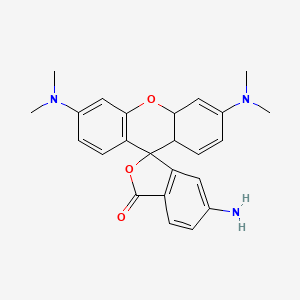

6-Amino TAMRA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H25N3O3 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-4a,9a-dihydroxanthene]-1-one |

InChI |

InChI=1S/C24H25N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13,18,21H,25H2,1-4H3 |

InChI Key |

BQANWLZELBBVKR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 |

Origin of Product |

United States |

Contextualization of 6 Amino Tamra Within Rhodamine Fluorophore Systems

6-Amino TAMRA belongs to the rhodamine family of fluorophores, a class of dyes renowned for their high fluorescence quantum yields and exceptional photostability. empbiotech.comthermofisher.com Rhodamines, including TAMRA and its derivatives, are characterized by a xanthene core structure. lumiprobe.comvulcanchem.com The specific spectroscopic properties of each rhodamine dye are determined by the substituents on this core.

TAMRA exists as two distinct isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution pattern on the benzoic acid moiety. researchgate.net While mixtures of these isomers are commercially available, the pure 6-isomer is often preferred for applications demanding high reproducibility, such as in DNA sequencing and capillary electrophoresis, because the minor positional difference can affect the biological properties of the resulting conjugates. interchim.frabpbio.com

The fluorescence of TAMRA is characterized by excitation and emission maxima in the green-orange region of the visible spectrum, typically around 545 nm and 575 nm, respectively. jenabioscience.comjenabioscience.com These spectral properties are largely insensitive to pH changes between 4 and 10, a significant advantage over other dyes like fluorescein (B123965) for many biological applications. thermofisher.com

Evolution of 6 Amino Tamra As a Core Building Block in Bio Oriented Chemistry

The utility of 6-Amino TAMRA in chemical biology stems from the presence of a primary amine group. This functional group provides a reactive handle for its covalent attachment to a wide array of biomolecules. adipogen.com Initially, carboxytetramethylrhodamine (TAMRA) was widely used for preparing bioconjugates. medchemexpress.com The development of this compound expanded the possibilities for creating fluorescent probes. It serves as a crucial building block for the synthesis of other reactive TAMRA derivatives, such as isothiocyanates, iodoacetamides, and maleimides, which can then be used to label various functional groups on biomolecules. adipogen.com

The synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines has been a significant area of research, enabling the production of well-defined fluorescent probes. researchgate.net The ability to introduce the this compound moiety at specific sites within a larger molecule allows for the precise design of probes for a multitude of applications. This has led to the development of a diverse toolbox of this compound-based reagents for labeling proteins, peptides, and nucleic acids. gbiosciences.com For example, TAMRA can be incorporated into oligonucleotides during solid-phase synthesis using phosphoramidite (B1245037) chemistry. lumiprobe.comlumiprobe.com

Overview of Key Research Domains Utilizing 6 Amino Tamra Conjugates

Strategies for Synthesis of this compound and Isomeric Purity Control

The production of isomerically pure this compound is a multi-stage process that hinges on the foundational chemistry of rhodamine synthesis, followed by stringent purification protocols.

While detailed, scalable syntheses published in peer-reviewed literature focus extensively on the closely related 6-Carboxy-TAMRA, the route to this compound follows a parallel and logical pathway. The established method for producing the rhodamine core involves the condensation of two equivalents of an m-aminophenol derivative with a substituted phthalic anhydride (B1165640). researchgate.netnih.gov

For this compound, the synthesis would logically begin with a phthalic anhydride derivative bearing a nitro group at the 4-position (e.g., 4-nitrophthalic acid). The key steps are:

Condensation: Reaction of 3-dimethylaminophenol (B24353) with a 4-nitro-substituted phthalic anhydride or its equivalent. This reaction typically produces a mixture of 5- and 6-nitro regioisomers of tetramethylrhodamine.

Isomer Separation: The crucial step of separating the 5- and 6-nitro isomers is often performed on a precursor intermediate to ensure the purity of the final product (see section 2.1.2).

Reduction: Once the pure 6-nitro-tetramethylrhodamine isomer is isolated, the nitro group is chemically reduced to a primary amine (–NH₂) to yield the final this compound product. Standard reduction methods, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media, are applicable for this transformation.

This strategic approach, which separates isomers before the final functional group transformation, is key to accessing the high-purity this compound required for subsequent derivatizations.

The initial condensation reaction to form the rhodamine scaffold from an asymmetrically substituted phthalic anhydride inherently yields a mixture of 5- and 6-substituted regioisomers. researchgate.netnih.gov The separation of these isomers is critical for applications where reproducibility is paramount, as the exact position of the linker can influence the properties of the final bioconjugate. google.com

A practical and scalable method for obtaining the pure 6-isomer involves separation at an intermediate stage. researchgate.netnih.govacs.org

Intermediate Separation by Recrystallization : During the synthesis of carboxy-TAMRA, the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride first yields a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones. These isomeric benzophenone (B1666685) intermediates can be efficiently separated into pure individual isomers by recrystallization from solvents such as methanol (B129727) and acetic acid. researchgate.netnih.gov The isolated 6-substituted benzophenone is then reacted with a second equivalent of 3-dimethylaminophenol to form exclusively the pure 6-TAMRA derivative. A similar strategy would apply to the nitro-substituted analogues for this compound synthesis.

For analytical and preparative scale separations of the final dye products, chromatographic methods are employed:

High-Performance Liquid Chromatography (HPLC) : Reverse-phase and normal-phase HPLC are standard techniques for separating the 5- and 6-isomers of TAMRA derivatives.

Supercritical Fluid Chromatography (SFC) : SFC has been shown to be an effective method for separating TAMRA isomers, with stationary phase selection (e.g., silica (B1680970) columns) being a critical factor in achieving baseline resolution. shimadzu.com

Characterization of the purified isomers is confirmed using standard analytical techniques, including ¹H-NMR, mass spectrometry, and HPLC to verify their structure and purity. tandfonline.com

Development of Scalable Synthetic Routes for Isomerically Pure this compound

Derivatization Approaches for Bioconjugation Handle Integration

The primary amine of this compound is a nucleophilic center that serves as a versatile starting point for synthesizing a variety of functional derivatives for bioconjugation. Commercial suppliers explicitly market this compound as a building block for creating other reactive moieties like isothiocyanates and maleimides. acs.orgtandfonline.comsolubilityofthings.com

The amino group of this compound can be converted into several other functional groups, each with specific reactivity towards different residues on biomolecules.

Isothiocyanates : Aryl isothiocyanates are highly reactive towards primary amines on proteins and modified oligonucleotides. The conversion of the amine in this compound to an isothiocyanate (–N=C=S) can be achieved through several methods. A common approach is the reaction with thiophosgene (B130339) (CSCl₂) or a less toxic equivalent. google.com Another widely used, multi-step, one-pot method involves reacting the amine with carbon disulfide (CS₂) to form an intermediate dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using reagents like ethyl chloroformate or tosyl chloride. tandfonline.comorganic-chemistry.orgbeilstein-journals.org

Maleimides : Maleimides are the preferred reagent for specific labeling of thiol (sulfhydryl) groups on cysteine residues in proteins. The synthesis of a 6-TAMRA-maleimide from this compound involves a two-step process: first, the reaction of this compound with maleic anhydride to form the corresponding maleamic acid. Second, a cyclization-dehydration reaction, often promoted by acetic anhydride and a base like sodium acetate (B1210297) or by using a carbodiimide (B86325), closes the ring to form the maleimide (B117702) functionality. google.comucl.ac.be

Iodoacetamides : Iodoacetamides are also thiol-reactive alkylating agents. A 6-TAMRA-iodoacetamide derivative can be synthesized by acylating the primary amine of this compound. This is typically achieved by reacting this compound with iodoacetic acid in the presence of a carbodiimide coupling agent (like DCC or EDC), or more directly with a reactive iodoacetic acid derivative such as iodoacetyl chloride. solubilityofthings.comresearchgate.net

It is important to note that N-Hydroxysuccinimidyl (NHS) esters are synthesized from carboxylic acids (like 6-Carboxy-TAMRA) for reaction with amines; they are not synthesized from an amine starting material.

Table 1: Common Derivatives Synthesized from this compound

| Derivative | Functional Group | Target Residue on Biomolecule | Typical Synthetic Reagent(s) |

|---|---|---|---|

| Isothiocyanate | -N=C=S | Primary Amines (e.g., Lysine) | Carbon Disulfide, Thiophosgene |

| Maleimide | Thiols (e.g., Cysteine) | Maleic Anhydride, Acetic Anhydride | |

| Iodoacetamide | -NH-C(O)-CH₂-I | Thiols (e.g., Cysteine) | Iodoacetic Acid + EDC, Iodoacetyl Chloride |

Photophysical Behavior and Fluorescence Mechanisms in 6 Amino Tamra Conjugates

Investigation of Fluorescence Quenching and Enhancement Mechanisms

The fluorescence intensity of 6-Amino TAMRA can be modulated through several mechanisms, including Förster Resonance Energy Transfer (FRET), dimerization, and Twisted Intramolecular Charge Transfer (TICT). These processes are dependent on the molecular structure of the conjugate and the surrounding environmental conditions.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two light-sensitive molecules, a donor and an acceptor. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically within the range of 1 to 10 nanometers. nih.govibidi.com This distance-dependent relationship makes FRET a valuable tool for studying molecular interactions. genelink.com

In many FRET systems, this compound serves as an excellent acceptor for donor fluorophores like 6-carboxyfluorescein (B556484) (6-FAM). genelink.com The spectral overlap between the emission of the donor and the absorption of the acceptor is a key requirement for FRET to occur. instras.com For instance, in dual-labeled oligonucleotide probes, 6-FAM (donor) can be excited at its specific wavelength, and if it is in close proximity to TAMRA (acceptor), it can transfer its energy, leading to TAMRA's fluorescence emission at a longer wavelength. genelink.com This principle is widely used in various applications, including real-time PCR probes like TaqMan probes, where the proximity of the donor and acceptor on an intact probe leads to quenching of the donor's fluorescence. genelink.com Cleavage of the probe during PCR separates the donor and acceptor, resulting in an increase in the donor's fluorescence. genelink.com

Conversely, TAMRA can also act as a donor in certain FRET pairs. For example, in dual-labeled Fab fragments, TAMRA has been used as a donor for the acceptor dye ATTO655. This system has been employed to develop biosensors with a significant fluorescence enhancement upon binding to the target.

An example of a FRET-based assay involves the use of a fluorescently labeled ligand for the NK-I receptor, SP-TAMRA. ibidi.com In this system, the binding of the TAMRA-labeled ligand to the receptor on the cell membrane can be visualized. ibidi.com

The table below summarizes the roles of this compound in different FRET pairs.

| Donor | Acceptor | Application | Reference |

| 6-FAM | This compound | Real-time PCR probes, FRET oligo probes | genelink.com |

| This compound | ATTO655 | FRET-based biosensors | |

| EGFP | TAMRA | Double-labeled scFv for antigen detection | mdpi.com |

For instance, when TAMRA is conjugated to proteins like avidin (B1170675) or trastuzumab, H-dimer formation can occur even at low concentrations, leading to significant fluorescence quenching. researchgate.netnih.gov This phenomenon can be exploited to create "activatable" probes. In these systems, the probe is initially in a quenched state due to dimerization. Upon binding to its target, the conformation of the protein can change, leading to the dissociation of the TAMRA dimers into fluorescent monomers and a subsequent increase in fluorescence. researchgate.net

The degree of labeling (DOL), which is the number of fluorophore molecules per protein, plays a crucial role in dimerization-induced quenching. Higher DOLs are more likely to result in H-dimer formation. nih.gov The lipophilicity of the fluorophore can also be a factor in promoting dimer formation. nih.gov

In one study, a pyrophosphate (PP) molecule was used to induce the dimerization of a TAMRA-Phos-tag complex, which resulted in a 49% reduction in fluorescence intensity. researchgate.net The enzymatic hydrolysis of pyrophosphate by alkaline phosphatase (AP) led to the dissociation of the dimer and the recovery of fluorescence, providing a method for assaying AP activity. researchgate.net

The table below shows the effect of dimerization on the fluorescence of a TAMRA-Phos-tag conjugate. nih.gov

| Condition | λmax (nm) | Relative Fluorescence Intensity (%) |

| 5.0 µM TAMRA-Phos-tag | 580 | 100 |

| 5.0 µM TAMRA-Phos-tag + 10 µM pyrophosphate | 580 | 49 |

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is another mechanism that can influence the fluorescence properties of fluorophores, including derivatives of TAMRA. rsc.org TICT occurs in molecules that have an electron donor and an electron acceptor group linked by a single bond that can undergo rotational motion. rsc.orgresearchgate.net

Upon photoexcitation, the molecule can twist around this single bond, leading to a charge-separated state known as the TICT state. rsc.org This state is often non-fluorescent or emits at a significantly longer wavelength (red-shifted) compared to the planar conformation. rsc.org The formation of the TICT state provides a non-radiative decay pathway, effectively quenching the fluorescence of the molecule. researchgate.net

The efficiency of TICT is highly dependent on the environment, particularly the viscosity and polarity of the solvent. In viscous environments, the intramolecular twisting motion is restricted, which can suppress the formation of the TICT state and lead to an increase in fluorescence. This property makes TICT-based fluorophores useful as sensors for microviscosity. rsc.org

While the direct investigation of TICT effects specifically in this compound is not extensively detailed in the provided context, the general principles of TICT in rhodamine dyes are relevant. The amino groups on the xanthene ring of rhodamines like TAMRA can act as electron donors. The rotation of these amino groups can lead to the formation of a TICT state and subsequent fluorescence quenching. Suppressing this rotation is a strategy to enhance the brightness of such fluorophores. researchgate.net

Dimerization and Aggregation-Induced Quenching/Enhancement of this compound Fluorescence

Environmental Responsiveness of this compound Fluorescence

The fluorescence of this compound conjugates is highly sensitive to the surrounding environment, including factors like pH and interactions with biological macromolecules. This responsiveness is a key feature that enables their use as probes for sensing changes in biological systems.

The fluorescence of TAMRA and its conjugates is known to be pH-dependent. rsc.org The protonation state of the dye's functional groups can alter its electronic structure and, consequently, its absorption and emission properties. In acidic conditions, TAMRA can exist in a non-fluorescent lactone form. As the pH increases into the neutral and alkaline range, the dye transitions to its fluorescent zwitterionic and protonated forms. rsc.org The equilibrium between these forms influences the fluorescence intensity, with maximum emission often observed around neutral pH where the zwitterionic form is dominant. rsc.org

For example, the fluorescence intensity of a 16 bp FAM-Lef-DNA-TAMRA conjugate was observed to be greater at pH 7.2 than at pH 6. researchgate.net Similarly, when conjugated to an oligonucleotide, TAMRA's fluorescence intensity can vary with pH, becoming less efficient as the pH rises. rsc.org This pH sensitivity is an important consideration when designing and interpreting experiments using TAMRA-labeled probes in biological systems where pH can vary. rsc.org

The table below shows the pH-dependent spectral properties of TAMRA-C6-Acid.

| Parameter | Value (pH 7.0) | Value (Methanol) |

| λabs (max) | 548 nm | 540 nm |

| λem (max) | 573 nm | 565 nm |

Note: Data for TAMRA-C6-Acid, a derivative of TAMRA.

The fluorescence of this compound is significantly influenced by its interactions with biological molecules such as DNA and polyamines like spermine (B22157). rsc.orgresearchgate.net These interactions can lead to changes in the local environment of the fluorophore, affecting its fluorescence properties.

When TAMRA is conjugated to an oligonucleotide, its fluorescence can be influenced by the DNA sequence and structure. rsc.org For instance, at concentrations above 0.5 µM, TAMRA-labeled oligonucleotides can exhibit reduced fluorescence, potentially due to self-quenching or interactions with guanine (B1146940) bases. rsc.orgresearchgate.net

The interaction with polyamines like spermine can also modulate TAMRA's fluorescence. rsc.orgresearchgate.net Spermine, a polycationic molecule, is known to interact with the negatively charged phosphate (B84403) backbone of DNA. psu.eduirispublishers.com Studies have shown that the addition of spermine to TAMRA-labeled DNA can have a dye-specific effect on fluorescence. rsc.orgresearchgate.net In some cases, a decrease in TAMRA fluorescence has been observed upon the addition of spermine. rsc.org This is in contrast to other dyes like FAM, where spermine can cause an enhancement of fluorescence. rsc.orgresearchgate.net

The interaction between TAMRA and spermine is complex and can be influenced by whether the dye is free or conjugated to DNA, and whether the DNA is single-stranded or double-stranded. rsc.org When spermine interacts with double-stranded DNA labeled with TAMRA, the dominant interaction appears to be between spermine and the DNA, with little change in the dye's emission. rsc.org

The table below summarizes the effect of spermine on the fluorescence of free and DNA-conjugated TAMRA.

| System | Effect of Spermine Addition | Reference |

| Free TAMRA-ITC | Small decrease in fluorescence | rsc.org |

| TAMRA-labeled oligonucleotide | Small decrease in fluorescence | rsc.org |

| TAMRA-labeled double-stranded DNA | No significant change in emission | rsc.org |

pH-Dependent Spectral Behavior in this compound Conjugates

Influence of Conjugation on Fluorescence Properties and Signal-to-Noise Ratios

The conjugation of this compound (tetramethylrhodamine) to biomolecules is a cornerstone of its application in biological research. This process, however, is not passive and can significantly alter the dye's photophysical behavior. The local microenvironment imposed by the conjugate partner—be it a protein, nucleic acid, or polymer—directly influences the fluorescence emission, quantum yield, and lifetime of the TAMRA molecule. These alterations are critical as they directly impact the sensitivity and signal-to-noise ratio of detection in various applications.

The covalent attachment of this compound to other molecules can lead to either fluorescence quenching or enhancement. For instance, the fluorescence quantum yield of TAMRA is known to be sensitive to its local environment, particularly the presence of certain nucleosides like guanine (dG) in an oligonucleotide sequence, which can lead to quenching. researchgate.net Similarly, proximity to specific amino acid residues, such as tryptophan, can induce static quenching through electron transfer mechanisms. vulcanchem.com

Conversely, conjugation can lead to a significant increase in fluorescence intensity, thereby improving the signal-to-noise ratio. A notable example is the 25-fold fluorescence enhancement observed when this compound conjugated to anti-CD3 antibodies binds to T-cells. vulcanchem.com This enhancement is crucial for high-throughput screening and flow cytometry applications. vulcanchem.com The nature of the linker used to attach TAMRA to the target molecule can also play a role; some linkers are designed to enhance fluorescence after conjugation to proteins. interchim.fr

Furthermore, the stoichiometry of dye-to-biomolecule conjugation can lead to self-quenching. High densities of TAMRA molecules on a single entity, such as a polymer or nanoparticle, can result in the formation of non-fluorescent or weakly fluorescent dimers. umich.eduacs.org The formation of a covalent TAMRA dimer through a disulfide bond results in a significant hypsochromic (blue) shift of 34 nm in the absorption spectrum and quenches more than 93% of the dye's fluorescence emission. acs.orgnih.gov This property can be exploited to create "activatable" probes that fluoresce only upon the cleavage of the bond linking the dye molecules. acs.orgnih.gov

The photophysical properties of TAMRA are also influenced by the solvent environment and pH, although it is generally more stable across a wider pH range than other dyes like fluorescein (B123965). interchim.frnih.gov Upon conjugation, the immediate environment of the dye is dictated by the biomolecule, which can shield it from bulk solvent effects or place it in a more rigid or hydrophobic domain, altering its fluorescence lifetime and quantum yield. bioone.orgresearchgate.net For example, studies have shown that the fluorescence lifetime of TAMRA conjugated to a DNA aptamer is highly dependent on temperature, which is characteristic of a charge transfer reaction occurring in the excited state. bioone.org

The following tables summarize the photophysical properties of this compound and the effects of conjugation.

Table 1: Photophysical Properties of this compound Derivatives

This table provides a summary of the key spectral properties of unconjugated this compound derivatives in different chemical environments.

| Derivative | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent/Condition |

| 6-TAMRA | 540 nm | 565 nm | 95,000 M⁻¹cm⁻¹ | N/A | Methanol (B129727) vulcanchem.com |

| 6-TAMRA | 548 nm | 573 nm | 85,000 M⁻¹cm⁻¹ | N/A | pH 7.0 Buffer vulcanchem.com |

| 6-TAMRA-SE | 546 nm | 576 nm | 95,000 M⁻¹cm⁻¹ | N/A | Methanol medchemexpress.com |

| 6-TAMRA NHS Ester | 541 nm | 567 nm | 84,000 M⁻¹cm⁻¹ | 0.1 | DMF/DMSO broadpharm.com |

| 5-TAMRA (Reference) | N/A | N/A | N/A | 0.68 | Methanol acs.org |

N/A: Data not available in the searched sources.

Table 2: Research Findings on the Influence of Conjugation on this compound Fluorescence

This table details specific research findings on how conjugation impacts the fluorescence behavior and signal output of this compound.

| Conjugate System | Observed Effect on Fluorescence | Magnitude of Change | Mechanism/Application | Reference |

| Anti-CD3 Antibody-TAMRA | Fluorescence Enhancement | 25-fold increase | Binding to T-cells, enabling high-throughput screening. vulcanchem.com | vulcanchem.com |

| ssTAMRA Dimer | Fluorescence Quenching | >93% quenched | Self-quenching via stacked xanthene rings; creates a reduction-sensitive probe. acs.orgnih.gov | acs.orgnih.gov |

| DNA Aptamer-TAMRA | Complex Kinetics | Temperature-dependent lifetimes | Quenched lifetime characteristic of a charge transfer reaction. bioone.org | bioone.org |

| Oligonucleotide-TAMRA | Quenching | Correlates with presence of dG | Interaction with adjacent guanosine (B1672433) (dG) nucleosides. researchgate.net | researchgate.net |

| Peptide-TAMRA (FRET) | Decreased Donor Emission | ~6-fold decrease | Efficient Förster Resonance Energy Transfer (FRET) to an acceptor dye (HiLyte647). researchgate.net | researchgate.net |

Rational Probe Design and Biosensor Development Using 6 Amino Tamra

Development of Fluorescent Reporters for Enzyme Activity Monitoring

Enzymatic activity is a cornerstone of cellular function, and the ability to monitor these processes in real-time provides invaluable insights into biological systems. 6-Amino TAMRA has been instrumental in the development of fluorescent reporters that can dynamically track the activity of various enzymes. These reporters are designed to exhibit a change in their fluorescent properties upon enzymatic modification, allowing for sensitive and continuous measurement of enzyme kinetics.

The design of fluorescent probes for enzyme activity often revolves around two key concepts: "turn-on" and "turn-off" mechanisms. These mechanisms are engineered to modulate the fluorescence emission of the probe in response to a specific enzymatic reaction. rsc.orgnih.gov

"Turn-On" Probes: These probes are initially in a non-fluorescent or quenched state. Upon interaction with the target enzyme, a chemical transformation occurs that relieves the quenching, leading to a significant increase in fluorescence intensity. nih.gov A common strategy involves the use of a quencher molecule in close proximity to the fluorophore, which is then cleaved or conformationally altered by the enzyme, thereby restoring fluorescence. rsc.org This approach provides a high signal-to-background ratio, as the signal is generated against a dark background. nih.gov

"Turn-Off" Probes: Conversely, "turn-off" probes are initially fluorescent. The enzymatic reaction introduces a change that leads to the quenching of the fluorophore's emission. rsc.org This can be achieved through various mechanisms, such as enzyme-catalyzed modification of the fluorophore structure or the introduction of a quenching moiety. While effective, "turn-off" probes can sometimes be more challenging to interpret due to potential signal decreases from factors other than enzymatic activity.

The choice between a "turn-on" and "turn-off" design depends on the specific application and the nature of the enzymatic reaction being studied. Both strategies leverage the sensitivity of fluorescence to create powerful tools for enzyme analysis. rsc.orgnih.gov

Protein kinases and phosphatases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. thermofisher.com Fluorescent probes utilizing this compound have been developed to assay the activity of these enzymes. nih.govresearchgate.net

In one novel assay for simultaneously monitoring kinase and phosphatase activity, a doubly-labeled substrate was designed. This substrate contained a 6-FAM (fluorescein) label and a TAMRA label. The phosphatase-catalyzed removal of a 3'-phosphate from the 6-FAM labeled oligonucleotide resulted in decreased mobility in gel electrophoresis, while the kinase-catalyzed addition of a 5'-phosphate to the TAMRA-labeled species increased its mobility. nih.gov This method allows for the concurrent characterization of both enzymatic activities. nih.gov

Another approach for phosphatase activity assays involves a fluorescence-quenching system using a TAMRA-labeled phosphate-binding tag molecule (TAMRA-Phos-tag). researchgate.net In this system, a TAMRA-labeled phosphorylated substrate (TAMRA-PEA) is captured by the TAMRA-Phos-tag, leading to fluorescence quenching due to the proximity of the two TAMRA moieties. researchgate.net When a phosphatase enzyme removes the phosphate (B84403) group from the substrate, the resulting dephosphorylated product dissociates from the Phos-tag, leading to an increase in fluorescence. researchgate.net This "turn-on" fluorescence response is directly proportional to the phosphatase activity. researchgate.net

| Assay Type | Probe Components | Mechanism | Enzyme Detected |

| Dual Kinase/Phosphatase Assay | Double-stranded oligonucleotide with 6-FAM and TAMRA labels | Change in electrophoretic mobility upon phosphorylation/dephosphorylation | Kinase and Phosphatase |

| Phosphatase Quenching Assay | TAMRA-Phos-tag and TAMRA-labeled phosphorylated substrate (TAMRA-PEA) | "Turn-on" fluorescence upon dephosphorylation and dissociation | Alkaline Phosphatase |

These examples highlight the versatility of this compound in creating sophisticated assays for studying the intricate balance of phosphorylation and dephosphorylation in cellular processes.

Design Principles for "Turn-On" and "Turn-Off" Fluorescence Probes

Engineering Multifunctional this compound Probes

The utility of this compound extends beyond single-function reporters. Its chemical tractability allows for its incorporation into multifunctional probes that combine fluorescence reporting with other functionalities, such as protein targeting and ligand binding.

To achieve specific labeling of proteins within a complex cellular environment, this compound can be conjugated to ligands for self-labeling protein tags like SNAP-tag and HaloTag. researchgate.netresearchgate.netnih.gov These tags are genetically fused to a protein of interest, which can then be specifically and covalently labeled with a TAMRA-containing probe. researchgate.netnih.gov

SNAP-tag: A mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT), SNAP-tag reacts specifically with benzylguanine (BG) derivatives. researchgate.netrsc.org By conjugating this compound to a BG derivative, a fluorescent probe is created that can selectively label SNAP-tagged proteins in living cells. researchgate.net Studies have shown that the 6-isomer of carboxyrhodamine dyes, like TAMRA, demonstrates superior labeling efficiency for SNAP-tags compared to the 5-isomer. researchgate.net

HaloTag: This tag is an engineered haloalkane dehalogenase that forms a covalent bond with chloroalkane ligands. nih.gov this compound can be attached to a chloroalkane linker to generate a probe for specifically labeling HaloTag fusion proteins. researchgate.net

The combination of this compound with these self-labeling tags allows for precise visualization and tracking of specific proteins, enabling studies of their localization, dynamics, and interactions within the cellular context. researchgate.netresearchgate.netnih.gov

This compound is also employed in the design of fluorescent ligands to study receptor-ligand interactions. nih.govnih.gov By attaching the fluorophore to a known drug or ligand, researchers can visualize and quantify its binding to a target receptor.

A notable example is the development of a fluorescent analogue of methylphenidate (MPH), a drug used to treat attention deficit hyperactivity disorder (ADHD), to study its binding to Synapsin III (Syn III), a synaptic phosphoprotein. nih.govnih.gov Researchers synthesized a conjugate of TAMRA and MPH (TAMRA-MPH). nih.gov This fluorescent ligand was able to enter neuronal cells and specifically interact with GFP-tagged Syn III, as demonstrated by Fluorescence Resonance Energy Transfer (FRET). nih.gov The co-localization of TAMRA-MPH with Syn III was also observed in primary neurons. nih.govnih.gov These findings support the use of TAMRA-conjugated ligands as valuable tools for investigating drug-receptor interactions and for detecting the target receptor in biological samples. nih.govnih.gov

| Probe Type | Target | Application | Key Finding |

| SNAP-tag Probe | SNAP-tagged proteins | Specific protein labeling in live cells | 6-isomer of carboxyrhodamine shows higher labeling efficiency. researchgate.net |

| HaloTag Probe | HaloTag-fusion proteins | Covalent labeling of specific proteins | Enables visualization of protein localization and dynamics. researchgate.netnih.gov |

| TAMRA-Methylphenidate | Synapsin III | Receptor-ligand binding studies via FRET | Confirmed MPH as a ligand for Syn III and demonstrated utility in cellular imaging. nih.govnih.gov |

Integration with Affinity Tags and Self-Labeling Protein Tags (SNAP-tag, HaloTag)

Fluorescent D-Amino Acid (FDAA) Probes Based on this compound Scaffold

The bacterial cell wall, primarily composed of peptidoglycan (PG), is a crucial target for antibiotics. Fluorescent D-amino acids (FDAAs) are powerful tools for studying PG biosynthesis and bacterial growth. tocris.comnih.gov These probes are incorporated into the PG structure by bacterial enzymes, allowing for the visualization of cell wall dynamics in live bacteria. tocris.comnih.gov

This compound has been utilized to create red-shifted FDAAs, which offer advantages for prolonged imaging due to their photophysical properties. tocris.com An example is RADA (Rhodamine-D-Amino Acid), an orange-red TAMRA-based FDAA. tocris.com RADA is suitable for labeling peptidoglycans in living bacteria and is incorporated during cell wall synthesis. tocris.com It exhibits good water solubility, photostability, and is suitable for advanced microscopy techniques like dSTORM. tocris.com Similarly, TAMRA-D-lysine (TDL) is another FDAA that has been synthesized for probing peptidoglycan synthesis. nih.gov

The development of FDAAs with different colors, including those based on the this compound scaffold, provides a valuable toolkit for multicolor imaging experiments to study bacterial cell biology, such as the spatial and temporal dynamics of cell wall growth and division. nih.govresearchgate.net

| FDAA Probe | Fluorophore | Emission Color | Application |

| RADA | TAMRA | Orange-Red | Labeling peptidoglycans in live bacteria, dSTORM microscopy. tocris.com |

| TDL | TAMRA | Red | Probing peptidoglycan synthesis. nih.gov |

Synthesis of this compound-Modified D-Amino Acids

The synthesis of fluorescent D-amino acids (FDAAs) incorporating the 6-Amino-TAMRA fluorophore is a key step in the development of probes for biological imaging. These synthetic strategies are designed to be modular, allowing for the combination of different fluorophores with various D-amino acid backbones. nih.goviu.edu A common approach for creating TAMRA-modified D-amino acids involves the use of a D-amino acid with a side chain amenable to conjugation, such as D-lysine. nih.goviu.edu

The synthesis of a TAMRA-D-lysine derivative, often referred to as TDL, typically involves the acylation of the ε-amino group of an N-α-Boc-protected D-lysine with an activated form of carboxytetramethylrhodamine, such as 5-(and 6-)carboxytetramethylrhodamine succinimidyl ester (TAMRA-OSu). nih.goviu.edu This reaction specifically targets the side-chain amino group of lysine (B10760008), leaving the α-amino group protected for potential further modifications or for deprotection in the final step. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group can then be removed under acidic conditions to yield the final fluorescent D-amino acid. This modular synthesis can be completed in a standard chemistry laboratory over a period of 2-3 days using established chemical transformations. iu.eduresearchgate.net

While many studies utilize a mixture of 5- and 6-carboxytetramethylrhodamine (B1664190) isomers, the specific synthesis of a 6-Amino-TAMRA modified D-amino acid would involve starting with a purified 6-carboxytetramethylrhodamine derivative. nih.govaurorafinechemicals.com The general principle remains the same: the carboxylic acid of the fluorophore is activated (e.g., as an NHS ester) and then reacted with the free amino group on the side chain of a suitable D-amino acid. nih.goviu.edu

Table 1: Key Reactants in the Synthesis of TAMRA-Modified D-Amino Acids

| Reactant | Role in Synthesis |

| N-α-Boc-protected D-lysine | D-amino acid backbone providing a primary amine for conjugation. nih.goviu.edu |

| 5-(and 6-)carboxytetramethylrhodamine succinimidyl ester (TAMRA-OSu) | Activated fluorophore that reacts with the amino group of the D-amino acid. nih.goviu.edu |

| Diisopropylethylamine (DIPEA) | A non-nucleophilic base often used to facilitate the acylation reaction. nih.gov |

| Trifluoroacetic acid (TFA) | Used for the removal of the Boc protecting group from the α-amino group. bio-techne.com |

Application in Bacterial Cell Wall Biosynthesis and Growth Studies

Fluorescent D-amino acids (FDAAs) derived from this compound are powerful tools for investigating bacterial cell wall biosynthesis and dynamics in living cells. nih.govcapes.gov.br The bacterial cell wall is a rigid structure composed of peptidoglycan (PG), which contains short peptides with D-amino acids. capes.gov.br Bacteria can incorporate exogenous D-amino acids, including fluorescently labeled ones, into their PG during synthesis. nih.govcapes.gov.br This incorporation is mediated by the enzymes responsible for PG synthesis, particularly transpeptidases. biophysics-reports.org

This process allows for the direct, real-time visualization of active PG synthesis sites. nih.govcapes.gov.br By incubating bacteria with a TAMRA-modified D-amino acid, researchers can fluorescently label the areas where new cell wall material is being actively constructed. tocris.com The TAMRA fluorophore is particularly useful due to its photostability and red-shifted emission, which minimizes phototoxicity and allows for prolonged exposure and imaging. bio-techne.com

A common application of these probes is in pulse-chase experiments to study cell growth and division. For example, bacteria can be briefly exposed ("pulsed") with one FDAA (e.g., a blue-emitting one like HADA) and then grown in the absence of the label before being "chased" with a second, different colored FDAA like a TAMRA-based probe (e.g., RADA, which is red-orange). bio-techne.comtocris.com This technique allows for the visualization of distinct zones of cell wall synthesis over time, revealing patterns of growth such as polar growth in mycobacteria or septal and sidewall synthesis in other species. bio-techne.comtocris.com The intensity of the fluorescence signal from the incorporated FDAA can also correlate with the rate of bacterial growth and metabolism. biophysics-reports.org

Table 2: Properties of a TAMRA-based Fluorescent D-Amino Acid (RADA)

| Property | Value | Reference |

| Excitation Wavelength (λabs) | ~554 nm | bio-techne.comtocris.com |

| Emission Wavelength (λem) | ~580 nm | bio-techne.comtocris.com |

| Molar Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | bio-techne.com |

| Quantum Yield (φ) | 0.69 | bio-techne.com |

| Emission Color | Orange-Red | bio-techne.comtocris.com |

Integration into Nanoparticle Systems for Environmental Sensing (e.g., Ratiometric pH Sensing with Gold Nanoparticles)

The fluorescent properties of this compound can be harnessed for environmental sensing when integrated into nanoparticle systems. A notable application is the development of ratiometric pH sensors using gold nanoparticles (AuNPs). nih.gov In one such system, TAMRA is conjugated to glutathione-coated AuNPs (GS-AuNPs). nih.gov

The principle of this ratiometric sensor relies on the differential response of the TAMRA fluorophore and the AuNPs to changes in pH. While both monomeric TAMRA and the GS-AuNPs are relatively insensitive to pH changes in the range of 6 to 10, the TAMRA molecules conjugated to the AuNPs exhibit a strong pH-dependent fluorescence emission. nih.gov As the pH increases from 6 to 10, the fluorescence intensity of TAMRA at approximately 587 nm increases significantly, while the emission from the GS-AuNPs remains stable. nih.gov This allows the ratio of the two emission intensities to serve as a reliable and quantitative measure of the local pH. nih.gov

Table 3: Performance of TAMRA-AuNP Ratiometric pH Sensor

| Parameter | Observation | Reference |

| pH Range | 6.0 - 10.0 | nih.gov |

| TAMRA Emission Change | > 5-fold increase with increasing pH | nih.gov |

| GS-AuNP Emission Change | < 10% change | nih.gov |

| Sensing Mechanism | pH-dependent dimerization of TAMRA on the AuNP surface | nih.gov |

| Zeta Potential Change (pH 10 to 6) | Reduction of approximately -20 mV | nih.gov |

Advanced Research Applications of 6 Amino Tamra in Biological Systems

High-Resolution Microscopy and Imaging Techniques

The development of super-resolution microscopy has broken the diffraction barrier of light, allowing for the visualization of cellular structures at the nanoscale. 6-Amino TAMRA and its derivatives have played a significant role in this revolution.

Super-Resolution Imaging (e.g., MINFLUX Nanoscopy) with this compound Probes

MINFLUX (Minimal Photon Fluxes) nanoscopy is a cutting-edge super-resolution technique that achieves molecular-scale resolution by using a donut-shaped laser beam to pinpoint the location of fluorescent molecules with unprecedented precision. abberior.rocks This method allows for the resolution of individual fluorophores at distances of just 1-2 nanometers. abberior.rocks

This compound-based probes have been successfully employed in MINFLUX imaging. These probes can be designed to be "fluorogenic," meaning they are non-fluorescent until they bind to their target molecule. This "off/on" switching mechanism is crucial for MINFLUX, as it allows for the sequential localization and tracking of individual proteins in dense cellular environments. researchgate.net This gradual labeling strategy, termed GLF-MINFLUX, enables live-cell single-protein tracking with a precision of 7.8 nanometers. researchgate.net

The exceptional brightness and photostability of rhodamine derivatives like this compound make them well-suited for the demanding conditions of super-resolution imaging. researchgate.net Researchers have also compared TAMRA with other fluorophores, such as quantum dots, for super-resolution applications like stochastic optical reconstruction microscopy (STORM). nih.gov

Live-Cell Imaging and Tracking of Biomolecules Labeled with this compound

The ability to visualize dynamic processes within living cells is fundamental to understanding cellular function. This compound's cell permeability and fluorogenic properties have led to the development of powerful probes for live-cell imaging. mpg.de

A key challenge in live-cell imaging is achieving a high signal-to-noise ratio without introducing toxicity. mpg.de Researchers have engineered 6-TAMRA derivatives that exist in a non-fluorescent, cell-permeable "closed" form and switch to a highly fluorescent "open" form upon binding to their intracellular target. mpg.de This strategy has led to the creation of MaP (Max Planck) probes, which offer excellent performance in no-wash, live-cell imaging, meaning that excess probe does not need to be washed away before imaging. researchgate.netmpg.de These probes have been used to visualize various cellular components, including the cytoskeleton and mitochondria, in both confocal and super-resolution microscopy. mpg.de

Furthermore, this compound has been incorporated into fluorescent D-amino acids (FDAAs) to label the peptidoglycan in the cell walls of live bacteria. tocris.comrndsystems.com This allows for the real-time study of bacterial growth, morphology, and cell wall biosynthesis. tocris.com

Immunofluorescence Microscopy and Cell Tracing Studies

Immunofluorescence is a cornerstone technique in cell biology that uses antibodies to label specific proteins within a cell. This compound is frequently used to create fluorescently labeled antibodies for this purpose. medchemexpress.com The dye is typically conjugated to a secondary antibody that recognizes a primary antibody bound to the protein of interest.

This compound derivatives, such as TAMRA NHS ester, readily react with the amine groups on proteins to form stable conjugates. lumiprobe.com These labeled antibodies are then used to visualize the distribution and localization of target proteins within fixed and permeabilized cells.

In addition to immunofluorescence, this compound is also employed in cell tracing studies. The dye can be introduced into cells, where it becomes fluorescent, allowing researchers to follow the movement and fate of cells over time. thermofisher.com

Molecular Interaction and Binding Studies

Understanding how biomolecules interact is crucial for deciphering the mechanisms of cellular processes. This compound serves as a versatile tool for studying these interactions, from DNA-protein binding to drug-ligand engagement.

DNA-Protein Interaction Analysis using this compound Conjugates

This compound is widely used to label oligonucleotides for studying their interactions with DNA-binding proteins. medkoo.comresearchgate.net Changes in the fluorescence properties of a TAMRA-labeled oligonucleotide upon protein binding, such as alterations in fluorescence polarization or intensity, can provide quantitative data on binding affinity and kinetics. researchgate.net

For instance, researchers have used a quantitative multiple fluorescence relative affinity (QuMFRA) assay with TAMRA-labeled DNA to determine the binding specificity of Mnt repressor protein variants to different operator DNA sequences. psu.edu This approach allows for a detailed analysis of how amino acid substitutions in a protein affect its DNA-binding preferences. psu.edu

Furthermore, this compound is often used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. researchgate.net In a FRET-based assay, a donor fluorophore (like fluorescein) and an acceptor fluorophore (like TAMRA) are placed on interacting molecules. When the two molecules come into close proximity, energy is transferred from the donor to the acceptor, leading to a change in the fluorescence signal that can be used to monitor the interaction. researchgate.net

Drug-Ligand Binding Assays (e.g., Methylphenidate Analogues)

The development of new therapeutic drugs often relies on understanding how a potential drug molecule binds to its target protein. This compound has been instrumental in creating fluorescent probes for such drug-ligand binding assays.

A notable example is the development of fluorescent analogues of methylphenidate (MPH), a drug used to treat ADHD. nih.govwikipedia.org Researchers synthesized a TAMRA-conjugated MPH derivative to study its interaction with synapsin III, a protein implicated in Parkinson's disease. nih.govresearchgate.net Using FRET-based assays, they were able to demonstrate that the TAMRA-MPH conjugate could enter cells and bind to synapsin III, providing a valuable tool for studying this drug-ligand interaction in a cellular context. nih.govresearchgate.net

Similarly, TAMRA-labeled ligands have been used in NanoBRET (Bioluminescence Resonance Energy Transfer) assays to study ligand binding to G protein-coupled receptors (GPCRs). nih.govacs.org In these assays, the receptor is tagged with a bioluminescent enzyme (Nanoluciferase), and a TAMRA-labeled ligand serves as the energy acceptor. nih.gov Binding of the fluorescent ligand to the receptor brings the two components close enough for BRET to occur, providing a quantitative measure of binding affinity. nih.govacs.org This technique has been used to characterize the binding of ligands to the chemerin receptor and the neurotensin (B549771) receptor 1. nih.govacs.org

Table of Research Findings for this compound Applications

| Application Area | Specific Technique | Biomolecule(s) Studied | Key Finding | Citation |

|---|---|---|---|---|

| Super-Resolution Imaging | MINFLUX Nanoscopy | Proteins | Achieved 7.8 nm precision in live-cell single-protein tracking using fluorogenic 6-TAMRA probes. | researchgate.net |

| Live-Cell Imaging | Confocal Microscopy | Cytoskeleton, Mitochondria | Developed cell-permeable, fluorogenic MaP probes based on 6-TAMRA for no-wash live-cell imaging. | mpg.de |

| Live-Cell Imaging | Fluorescence Microscopy | Bacterial Cell Wall (Peptidoglycan) | Used TAMRA-based fluorescent D-amino acids to label and study peptidoglycan in live bacteria. | tocris.comrndsystems.com |

| Molecular Interactions | Fluorescence Polarization | Mnt Repressor Protein, DNA | Quantified the binding specificity of Mnt protein variants to DNA using a TAMRA-based assay. | psu.edu |

| Drug-Ligand Binding | FRET-Based Assay | Methylphenidate, Synapsin III | Synthesized a TAMRA-methylphenidate conjugate to demonstrate and study its binding to synapsin III in cells. | nih.govresearchgate.net |

| Drug-Ligand Binding | NanoBRET Assay | Chemerin Receptor, GPR1 | Characterized ligand binding affinities to GPCRs using TAMRA-labeled peptides and proteins. | nih.gov |

Table of Compounds

| Compound Name |

|---|

| 6-Amino-tetramethylrhodamine (this compound) |

| 6-Carboxytetramethylrhodamine (B1664190) (6-TAMRA) |

| 5-Carboxytetramethylrhodamine (5-TAMRA) |

| TAMRA NHS ester |

| Fluorescein (B123965) |

| Methylphenidate (MPH) |

| Synapsin III |

| Mnt Repressor Protein |

| Chemerin |

Analytical and Detection Methodologies

Quantitative Polymerase Chain Reaction (qPCR) and Automated DNA Sequencing Applications

This compound is a cornerstone fluorophore in the fields of qPCR and automated DNA sequencing, primarily utilized for its ability to participate in Fluorescence Resonance Energy Transfer (FRET).

In Quantitative Polymerase Chain Reaction (qPCR) , specifically in TaqMan probe-based assays, 6-TAMRA functions as a quencher dye. TaqMan probes are oligonucleotides that have a fluorescent reporter dye, commonly 6-carboxyfluorescein (B556484) (FAM), on the 5' end and a quencher dye, such as 6-TAMRA, on the 3' end. nih.gov When the probe is intact and hybridized to the target DNA sequence, the proximity of the TAMRA quencher to the FAM reporter suppresses the reporter's fluorescence through FRET. nih.gov During the PCR extension phase, the 5' nuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher. nih.gov This separation results in an increase in fluorescence from the reporter dye, which is proportional to the amount of amplified PCR product. nih.gov While newer non-fluorescent "dark" quenchers have been developed, TAMRA remains a widely used and effective quencher for FAM in many established and custom assays. researchgate.netyoutube.com

In Automated DNA Sequencing , 6-TAMRA is integral to the design of energy transfer (ET) primers. These primers are engineered to enhance the signal intensity for detection in sequencing instruments. nih.govpnas.orgoup.com An ET primer typically contains a universal donor fluorophore, like FAM, at the 5' end and an acceptor fluorophore, such as a rhodamine derivative like TAMRA, attached to a modified base within the primer sequence. nih.govoup.com The donor dye efficiently absorbs light from the excitation source (e.g., an argon-ion laser) and transfers this energy to the acceptor dye (TAMRA) via FRET. nih.gov The acceptor then emits light at its characteristic longer wavelength. This process results in a significant enhancement of the acceptor's fluorescence emission compared to direct excitation of the acceptor alone. nih.govoup.com This enhanced signal allows for more sensitive detection, enabling the use of smaller amounts of DNA template for sequencing. nih.govpnas.org

A related advanced application involves the direct labeling of amplicons in Loop-mediated isothermal amplification (LAMP), where 5-(3-Aminoallyl)-dUTP tagged with 5/6-TAMRA (TAMRA-dUTP) is incorporated during the amplification process. dntb.gov.uanih.govresearchgate.net This method provides an alternative to primer labeling for generating fluorescently labeled DNA. dntb.gov.uanih.govresearchgate.net Research has shown that an optimal concentration of TAMRA-dUTP (relative to total dNTPs) is crucial, as higher concentrations can inhibit the amplification yield. dntb.gov.uanih.gov

| Parameter | Application | Role of this compound | Finding |

| Reporter/Quencher Pair | qPCR (TaqMan Probes) | Quencher | Paired with 5'-FAM reporter dye; quenches fluorescence when probe is intact. nih.gov |

| Energy Transfer Efficiency | DNA Sequencing (ET Primers) | Acceptor Dye | FRET efficiency from FAM (donor) to TAMRA (acceptor) can range from 65% to 97%. nih.govpnas.org |

| Fluorescence Enhancement | DNA Sequencing (ET Primers) | Acceptor Dye | ET primers with TAMRA show 2- to 6-fold greater fluorescence than primers labeled with a single dye. nih.govpnas.org |

| Optimal Concentration | LAMP (Direct Amplicon Labeling) | Fluorescent Nucleotide | Optimal amplification efficiency is achieved with 0.5% TAMRA-dUTP relative to the total dNTP concentration. dntb.gov.uanih.gov |

Fluorescence-Based Detection in 2D Differential Gel Electrophoresis (2D-DIGE)

While 2D-Differential Gel Electrophoresis (2D-DIGE) standardly employs cyanine-based dyes (CyDyes) for multiplexed protein quantification, this compound has been utilized in specialized, advanced methodologies to investigate specific protein modifications. dntb.gov.uanih.govresearchgate.net One such application is the identification and analysis of the "prenylome"—the complete set of prenylated proteins in a cell. researchgate.netnih.govresearchgate.net

Protein prenylation is a post-translational modification where a farnesyl or geranylgeranyl group is attached to a cysteine residue of a target protein. nih.gov To study this, researchers have developed a strategy that combines metabolic labeling with click chemistry for fluorescence detection within a 2D-DIGE workflow. researchgate.netnih.gov

The methodology involves:

Metabolic Labeling : Cells are incubated with an alkyne-modified isoprenoid analogue, which is incorporated into proteins by cellular machinery in place of the natural isoprenoid. researchgate.netacs.org

Cell Lysis and Click Chemistry : After incubation, the cells are lysed, and the alkyne-tagged prenylated proteins in the lysate undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netacs.org In this step, an azide-derivatized TAMRA molecule (TAMRA-N3) is "clicked" onto the alkyne-modified proteins, covalently labeling them with the fluorophore. researchgate.netnih.govresearchgate.net

2D-DIGE and Analysis : The TAMRA-labeled protein mixture is then separated by 2D gel electrophoresis. The gel is scanned for TAMRA fluorescence to visualize the prenylated proteins. nih.govacs.org This approach allows for the specific detection and quantification of prenylated proteins and can be used to study how their levels change in response to specific treatments, such as with farnesyltransferase inhibitors. researchgate.net

This targeted labeling strategy using TAMRA provides a powerful means to visualize and identify a specific subset of the proteome that would be challenging to analyze using standard, broad-spectrum protein staining methods. researchgate.netnih.gov

| Step | Description | Compound Used |

| 1. Metabolic Labeling | Cells incorporate an isoprenoid analogue with a reactive alkyne group into proteins. | Alkyne-modified isoprenoid analogue (e.g., C15AlkOPP) |

| 2. Bioorthogonal Ligation | The alkyne group on the modified proteins is covalently linked to a fluorescent tag. | TAMRA-azide (TAMRA-N3) |

| 3. Detection | Labeled proteins are separated by 2D-PAGE and visualized by fluorescence scanning. | TAMRA-labeled prenylated proteins |

Flow Cytometry Applications

This compound is employed in flow cytometry for the fluorescent labeling of cells and proteins, enabling the quantification of specific cellular processes. An amine-reactive succinimidyl ester form of TAMRA can be used to label proteins, including antibodies, via their primary amine groups. abcam.cn These labeled proteins or directly labeled cells can then be analyzed on a flow cytometer.

A notable research application is the quantification of phagocytosis of apoptotic cells. nih.gov In a study designed to distinguish between cells that are merely surface-bound and those that have been truly engulfed, researchers used TAMRA to label a B-cell line. nih.gov

The experimental design was as follows:

Target Cell Labeling : The target cells (a B-cell line) were labeled with 5-(&-6)-carboxytetramethylrhodamine-succinimidyl-ester (TAMRA-SE).

Induction of Apoptosis : The TAMRA-labeled cells were then treated to induce apoptosis.

Co-culture : These apoptotic, TAMRA-labeled cells were co-cultured with a monolayer of phagocytic cells (an endothelial cell line).

Counter-staining : After allowing time for phagocytosis, any non-phagocytosed target cells remaining bound to the surface of the endothelial cells were labeled with a fluorescein-conjugated antibody against a leukocyte-specific marker (CD45). nih.gov

Flow Cytometric Analysis : The entire cell population was then analyzed by flow cytometry. nih.gov

This dual-labeling strategy allowed for the clear distinction between different cell populations based on their fluorescence profiles. nih.gov The results, which were verified by confocal microscopy, demonstrated the ability to accurately quantify the percentage of phagocytic cells that had internalized the apoptotic bodies. nih.gov

| Cell Population | TAMRA Signal | CD45 Signal (Fluorescein) | Interpretation |

| Population 1 | Negative | Negative | Endothelial cells with no associated lymphocytes. |

| Population 2 | Positive | Positive | Endothelial cells with surface-bound, non-phagocytosed apoptotic lymphocytes. nih.gov |

| Population 3 | Positive | Negative | Endothelial cells that have phagocytosed apoptotic lymphocytes (the internal TAMRA is detected, but the surface CD45 marker is not accessible/present). nih.gov |

Challenges and Future Perspectives in 6 Amino Tamra Research

Addressing Limitations in Site-Specific Labeling and Conjugate Reproducibility

Achieving precise and reproducible labeling of biomolecules with 6-TAMRA is critical for reliable experimental outcomes. However, challenges in site-specific labeling and conjugate reproducibility persist.

One significant challenge lies in the inherent reactivity of the labeling chemistry. Amine-reactive derivatives like 6-TAMRA-SE (succinimidyl ester) are widely used to target primary amines, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues. medchemexpress.comabcam.cn However, the presence of multiple lysine residues on a protein's surface can lead to heterogeneous labeling, resulting in a mixed population of conjugates with varying dye-to-protein ratios and labeling sites. interchim.fr This heterogeneity can impact the biological activity of the labeled protein and introduce variability in fluorescence-based assays. researchgate.net Furthermore, the stability of the formed linkages can be a concern, with some amine-reactive probes forming unstable bonds that can hydrolyze, leading to a loss of the fluorescent signal over time. researchgate.net

The use of single, pure isomers of TAMRA, such as 6-TAMRA, is preferred over mixed isomers for applications where reproducibility is critical, as even minor positional differences between the 5- and 6-isomers can affect the biological properties of the resulting conjugates. interchim.frbocascientific.com However, even with pure isomers, achieving site-specificity often requires advanced protein engineering techniques. Methods like genetic code expansion to incorporate unnatural amino acids with unique reactive handles offer a path to truly site-specific labeling, but these methods can be laborious and require specialized cellular systems. acs.orgnih.gov Other strategies, such as sortase-mediated ligation, provide a means for selective N-terminal labeling, which is advantageous when C-terminal modifications would disrupt protein function. nih.gov

Future research will likely focus on developing more robust and selective bioorthogonal labeling strategies that are less susceptible to the protein's native amino acid composition. This includes the design of novel reactive groups for 6-Amino TAMRA that target less abundant or uniquely reactive amino acids, thereby improving the homogeneity and reproducibility of the resulting conjugates.

Strategies for Enhancing Photostability and Fluorescence Performance in Vivo

The effectiveness of 6-TAMRA for in vivo imaging is often limited by its photostability and fluorescence performance in the complex cellular environment. While TAMRA is known for its bright fluorescence and good photostability compared to some other dyes, extended imaging sessions can still lead to photobleaching, diminishing the signal over time. axispharm.comjanelia.org

Several strategies are being explored to enhance these properties. One approach involves chemical modification of the rhodamine core. For instance, replacing the N,N-dimethylamino groups with four-membered azetidine (B1206935) rings has been shown to significantly increase the quantum efficiency and photon yield of rhodamine dyes without altering their spectral properties or cell permeability. einsteinmed.edu Such modifications can lead to brighter and more photostable probes suitable for demanding applications like single-molecule microscopy. einsteinmed.edu

Another strategy focuses on the local environment of the dye. The fluorescence of TAMRA can be sensitive to its surroundings, including pH and the conformation of the molecule it is attached to. nih.gov For example, TAMRA has been shown to exhibit superior fluorescence in low pH environments, such as those found in endolysosomes, and can maintain its fluorescence after cellular internalization. nih.gov Designing probes that are less susceptible to environmental quenching or that even exhibit enhanced fluorescence upon binding to their target can improve signal-to-noise ratios in live-cell imaging. researchgate.net The use of extended, hydrophilic linkers between the dye and the targeting molecule can also improve fluorescence properties and reduce aggregation-induced quenching. interchim.fr

Future developments will likely involve the creation of novel TAMRA derivatives with intrinsically higher photostability and quantum yields. Additionally, combining this compound with photostabilizing agents or incorporating it into protective nanoparticle formulations could further enhance its performance for long-term and deep-tissue in vivo imaging.

Expanding the Scope of Bioorthogonal Reactions with this compound Derivatives

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized the study of biomolecules. escholarship.org this compound can be readily converted into various reactive derivatives to participate in these reactions, enabling the specific labeling of targets in complex biological environments.

Currently, TAMRA derivatives are available for several well-established bioorthogonal reactions. For example, TAMRA alkynes can be conjugated to azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.commedkoo.comlumiprobe.com For applications where copper toxicity is a concern, strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative, and TAMRA azides are available for this purpose. lumiprobe.com Another powerful bioorthogonal reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes or alkynes, which is known for its exceptionally fast kinetics. rsc.org TAMRA-tetrazine conjugates have been successfully used for live-cell labeling. nih.govacs.org

The expansion of the bioorthogonal toolkit for this compound will involve the development of new derivatives that can participate in emerging bioorthogonal reactions. This could include the synthesis of TAMRA-conjugated dienophiles for photo-click cycloadditions or TAMRA-labeled compounds for novel ligations. rsc.org The goal is to create a wider array of TAMRA probes with diverse reactivity, allowing for multiplexed labeling experiments where multiple targets can be visualized simultaneously using orthogonal chemistries.

Furthermore, research is ongoing to optimize the kinetics and stability of existing bioorthogonal reactions involving TAMRA derivatives in the cellular context. nih.govacs.org This includes designing linkers that position the reactive group for optimal accessibility and reactivity, as well as developing new catalysts that are more efficient and biocompatible.

Development of Novel this compound-Based Biosensors and Smart Probes

The development of biosensors and "smart" probes that change their fluorescence properties in response to specific biological events or analytes is a rapidly growing area of research. This compound serves as an excellent scaffold for the design of such probes due to its sensitivity to the local environment and its ability to participate in Förster Resonance Energy Transfer (FRET).

One common design for a smart probe involves linking TAMRA to a quencher molecule. In the "off" state, the quencher is held in close proximity to TAMRA, suppressing its fluorescence. Upon interaction with the target analyte (e.g., a specific enzyme or metabolite), a conformational change occurs, separating the dye and quencher and leading to a "turn-on" of fluorescence. This principle has been used to create probes for detecting enzyme activity. researchgate.net

Another approach utilizes the inherent fluorogenic properties of some rhodamine derivatives. By modifying the chemical structure, it is possible to create TAMRA-based probes that are non-fluorescent in their unbound state but become highly fluorescent upon binding to their target. researchgate.netbiorxiv.org This can significantly improve the signal-to-noise ratio in imaging experiments by reducing background fluorescence from unbound probes. biorxiv.org

Future research in this area will focus on creating more sophisticated and specific biosensors. This includes the development of ratiometric sensors, where the emission of two different fluorophores changes in response to the analyte, providing a more robust and quantitative measurement. Additionally, there is a growing interest in genetically encoded biosensors that incorporate TAMRA through the site-specific incorporation of unnatural amino acids, allowing for the precise targeting of the sensor to specific cellular compartments or protein complexes. nih.gov

Integration of this compound into Multi-Modal Imaging and Theranostic Platforms

The integration of multiple imaging modalities and therapeutic functions into a single agent, known as a theranostic platform, holds great promise for personalized medicine. This compound is an attractive component for such platforms due to its excellent fluorescence properties, which can be combined with other imaging techniques like magnetic resonance imaging (MRI) or radionuclide imaging.

For example, this compound has been conjugated to nanoparticles and peptides that also carry a radionuclide, such as Technetium-99m (Tc-99m). nih.govplos.org These dual-modality probes allow for both fluorescence imaging, which offers high spatial resolution, and nuclear imaging, which provides high sensitivity and deep tissue penetration. This combination can provide a more comprehensive picture of biological processes, from the cellular to the whole-organism level. nih.gov

In the context of theranostics, this compound can serve as the imaging component of a platform that also delivers a therapeutic agent. For instance, TAMRA has been incorporated into fullerene-based nanocarriers designed to target glioblastoma. researchgate.netmdpi.com These platforms can be used to visualize tumor localization and, in the future, could be loaded with a drug that is released specifically at the tumor site. The ultimate goal is to create agents that can simultaneously diagnose, treat, and monitor the response to therapy. mdpi.com

Future work will involve the development of more advanced multi-modal and theranostic agents based on this compound. This includes designing platforms with improved targeting capabilities, controlled drug release mechanisms, and the ability to report on therapeutic efficacy in real-time. The continued development of such integrated systems will be crucial for advancing the fields of molecular imaging and personalized medicine.

Q & A

Q. How does the structural configuration of 6-Amino TAMRA influence its conjugation efficiency with biomolecules?

The amine group in this compound enables covalent bonding with carboxylated or activated ester-containing molecules (e.g., proteins, oligonucleotides) via carbodiimide crosslinkers like EDC/NHS. Conjugation efficiency depends on pH (optimal range: 7.5–8.5) and molar ratio (typically 10:1 dye-to-target). Validate conjugation using HPLC or mass spectrometry to confirm labeling stoichiometry .

Table 1: Key Conjugation Parameters

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| pH | 7.5–8.5 | UV-Vis Spectroscopy |

| Molar Ratio | 10:1 (dye:target) | HPLC/MS Analysis |

| Reaction Time | 2–4 hours | Fluorescence Quantitation |

Q. What solvent systems are optimal for dissolving this compound in cellular imaging studies?

this compound is soluble in water and polar organic solvents (e.g., DMSO, methanol). For live-cell imaging, prepare stock solutions in anhydrous DMSO (1–5 mM) and dilute in PBS to avoid precipitation. Note: Prolonged exposure to aqueous buffers may require stabilizers like BSA (0.1–1%) to prevent aggregation .

Q. How can researchers mitigate photobleaching in long-term fluorescence imaging with this compound?

Use antifade reagents (e.g., ProLong™ Diamond) and minimize laser exposure. Optimize imaging parameters:

- Excitation wavelength: 550 nm (avoid UV light).

- Emission filter: 576 ± 20 nm.

- Frame rate: ≤1 Hz for time-lapse studies. Calibrate using control samples to distinguish signal decay from biological variability .

Advanced Research Questions

Q. How do discrepancies in this compound’s fluorescence quantum yield (QY) across studies impact experimental reproducibility?

Reported QY values vary (0.6–0.8 in methanol vs. 0.4–0.6 in PBS) due to solvent polarity and pH. Standardize measurement conditions:

Q. What strategies optimize this compound’s performance in multiplexed assays with overlapping emission spectra?

While this compound’s broad emission (550–650 nm) complicates multiplexing, spectral unmixing algorithms (e.g., linear least squares) can resolve overlaps. Pair with fluorophores like Cy5 (emission: 670 nm) and optimize filter sets. Validate using single-stained controls .

Table 2: Multiplexing Compatibility

| Fluorophore | Excitation (nm) | Emission (nm) | Compatibility Score* |

|---|---|---|---|

| This compound | 550 | 576 | Reference |

| FITC | 495 | 519 | High |

| Cy5 | 649 | 670 | Moderate |

| *Score based on spectral overlap (<20% = High; 20–40% = Moderate). |

Q. How can researchers validate the specificity of anti-TAMRA antibodies in Western blotting?

Use knockout controls (e.g., unlabeled lysates) and competitive inhibition with free this compound (10–100 μM). Verify cross-reactivity via parallel assays with structurally similar dyes (e.g., Cy3). Thermo Fisher’s anti-TAMRA monoclonal antibodies (clone 4D6) show <5% cross-reactivity in validated protocols .

Q. What experimental designs address contradictory results in this compound-based FRET assays for G-quadruplex DNA studies?

Contradictions in ΔTm (melting temperature shift) may arise from quadruplex topology (e.g., parallel vs. hybrid). Standardize:

- DNA concentration: 1 μM in 10 mM Li cacodylate (pH 7.2).

- Salt conditions: 100 mM KCl for telomeric sequences. Include duplex DNA controls to confirm quadruplex-specific stabilization .

Methodological Considerations

- Data Contradiction Analysis : Replicate experiments under standardized buffer and temperature conditions. Use orthogonal techniques (e.g., circular dichroism for quadruplex confirmation) .

- Instrument Calibration : Regularly calibrate fluorometers with reference standards to ensure intensity comparability across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.